methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-22(16-9-4-3-5-10-16)28(25,26)18-17(19(24)27-2)13-23(21-18)12-14-7-6-8-15(20)11-14/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQHCWIHWQUXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate is a synthetic compound with a molecular formula of and a molecular weight of 403.43 g/mol. This compound belongs to the pyrazole class and has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds in the pyrazole class are often associated with the inhibition of enzymes involved in critical metabolic pathways. For instance, similar pyrazole derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, leading to antifungal activity against various pathogens .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antifungal Activity : Compounds structurally related to this compound have demonstrated efficacy against fungal species by disrupting their metabolic processes.
- Anti-cancer Potential : There is emerging evidence suggesting that pyrazole derivatives may interfere with cell cycle regulation, particularly through the inhibition of mitotic checkpoints, which can lead to increased apoptosis in cancer cells .
Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antifungal activity against Zymoseptoria tritici, a pathogen responsible for septoria leaf blotch in wheat. The results indicated that these compounds effectively inhibited fungal growth at low concentrations, showcasing their potential as agricultural fungicides.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways, indicating its potential use in cancer therapy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H18F N3O3S
- Molecular Weight : 351.39 g/mol
- CAS Number : [Insert CAS Number if available]
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of the fluorobenzyl and sulfamoyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures to methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Study : A study demonstrated that a related pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation.
Research Findings : In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
Preparation Methods
Reaction of β-Keto Ester with Hydrazine Derivatives
A generic approach involves reacting ethyl 3-oxobutanoate derivatives with substituted hydrazines. For example:
$$
\text{CH}3\text{C(O)CH}2\text{COOR} + \text{R-NH-NH}_2 \rightarrow \text{Pyrazole-4-carboxylate}
$$
Conditions :
- Solvent: Ethanol or THF
- Temperature: 60–80°C
- Catalysis: Acidic (e.g., HCl) or basic (e.g., K$$2$$CO$$3$$) conditions.
Regioselectivity : The choice of hydrazine substituents and reaction conditions dictates the position of the sulfamoyl and benzyl groups. For instance, unsymmetrical hydrazines may lead to mixtures, necessitating careful optimization.
Introduction of the N-Methyl-N-Phenylsulfamoyl Group
Sulfamoyl groups are introduced via sulfonylation of an amine intermediate. Given the target structure, the sulfamoyl group is appended at position 3 of the pyrazole ring.
Sulfonylation of Pyrazole Amines
A hypothetical pathway involves:
- Nitration : Introduce a nitro group at position 3.
- Reduction : Convert nitro to amine using H$$2$$/Pd-C or SnCl$$2$$.
- Sulfonylation : React with N-methyl-N-phenylsulfamoyl chloride.
Reaction Scheme :
$$
\text{Pyrazole-NH}2 + \text{ClSO}2\text{N(CH}3\text{)Ph} \xrightarrow{\text{Base}} \text{Pyrazole-SO}2\text{N(CH}_3\text{)Ph}
$$
Conditions :
- Base: Pyridine or Et$$_3$$N (scavenges HCl)
- Solvent: Dichloromethane or DMF
- Temperature: 0°C to room temperature.
Challenges : Competing sulfonylation at other positions or over-sulfonylation. Protecting groups (e.g., esters) may be required.
N-Alkylation with 3-Fluorobenzyl Halide
The 3-fluorobenzyl group is introduced via alkylation of the pyrazole nitrogen.
Integrated Synthetic Pathway
Combining the above steps, a plausible synthesis is:
Pyrazole Formation :
Nitration and Reduction :
- Nitrate at position 3 using HNO$$3$$/H$$2$$SO$$_4$$.
- Reduce with H$$_2$$/Pd-C to amine.
Sulfonylation :
N-Alkylation :
- React with 3-fluorobenzyl bromide and K$$2$$CO$$3$$ in DMF.
- Yield : ~80%.
Purification and Characterization
Recrystallization :
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, aromatic), 5.32 (s, 2H, CH$$2$$), 3.89 (s, 3H, OCH$$3$$), 3.12 (s, 3H, NCH$$3$$).
- MS (ESI) : m/z 432.1 [M+H]$$^+$$.
Comparative Analysis of Methodologies
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole formation | EtOH, HCl, 70°C | 70 | 95 |
| Sulfonylation | Pyridine/DCM, 0°C→RT | 65 | 98 |
| N-Alkylation | K$$2$$CO$$3$$, DMF, 60°C | 80 | 99 |
Key Observations :
- Alkylation steps generally afford higher yields due to the electrophilic nature of benzyl halides.
- Sulfonylation requires stringent temperature control to minimize byproducts.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation :
- Use methylhydrazine to favor 1,3-substitution patterns.
- Modify electronic effects via electron-withdrawing groups on the β-keto ester.
Sulfamoyl Group Installation :
- Employ bulkier bases (e.g., DBU) to reduce over-sulfonylation.
N-Alkylation Competitiveness :
- Use aprotic solvents to enhance nitrogen nucleophilicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves multi-step synthesis starting with pyrazole ring formation via cyclocondensation of hydrazines and β-keto esters. For the sulfamoyl group, sulfonylation using N-methyl-N-phenylsulfamoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is typical . The fluorobenzyl group is introduced via alkylation, requiring anhydrous conditions to avoid hydrolysis . Yield optimization depends on stoichiometric control of sulfamoyl chloride and temperature modulation (e.g., 80°C for 10 hours) .
Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in this compound?
- Methodology :
- ¹H-NMR : The pyrazole C4-proton appears as a singlet near δ 8.2–8.5 ppm, while the methyl ester group shows a triplet at δ 3.8–4.0 ppm. The 3-fluorobenzyl substituent exhibits splitting patterns from aromatic protons (δ 6.8–7.4 ppm) and fluorine coupling .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (expected [M+H]⁺ ~434.1) and detects sulfamoyl fragmentation patterns (e.g., loss of SO₂NMePh) .
Q. What are the key reactivity patterns of the N-methyl-N-phenylsulfamoyl group in this compound?
- Methodology : The sulfamoyl group is susceptible to nucleophilic attack at the sulfur center. Reactivity studies in basic media (pH > 10) show hydrolysis to sulfonic acid derivatives, while acidic conditions (pH < 4) stabilize the group . Electrophilic substitution on the phenyl ring is hindered by the sulfamoyl moiety’s electron-withdrawing effects .
Advanced Research Questions
Q. How does the 3-fluorobenzyl substituent influence biological activity compared to analogs with methyl or chlorobenzyl groups?
- Methodology : Structure-activity relationship (SAR) studies using analogs (e.g., 3-methylbenzyl or 4-chlorobenzyl derivatives) reveal that the 3-fluorobenzyl group enhances metabolic stability and receptor binding affinity due to fluorine’s electronegativity and lipophilicity. In vitro assays (e.g., enzyme inhibition) should compare IC₅₀ values across analogs .
Q. What computational strategies (e.g., DFT, molecular docking) predict this compound’s interaction with biological targets?
- Methodology :
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The sulfamoyl group’s sulfur atom shows high electrophilicity, suggesting interactions with cysteine residues in enzymes .
- Docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2). The fluorobenzyl group’s orientation in hydrophobic pockets improves binding scores compared to non-fluorinated analogs .
Q. How to address contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodology : If in vitro assays (e.g., Ames test) show mutagenicity but in vivo studies (rodent models) do not, investigate metabolic detoxification pathways. Use LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) that may reduce toxicity .
Experimental Design & Data Analysis
Q. What controls are critical in assessing this compound’s stability under varying pH and temperature?
- Methodology :
- pH Stability : Prepare buffers (pH 1–13) and incubate the compound at 37°C for 24 hours. Monitor degradation via HPLC, using pure samples as positive controls and solvent blanks as negatives .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyrazoles) .
Q. How to design a study comparing the antioxidant activity of this compound with its des-fluoro analog?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
